Ethyl 2,7,7-trimethyl-5-phenyl-4,7-dihydropyrazolo[1,5-A]pyrimidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,7,7-trimethyl-5-phenyl-4,7-dihydropyrazolo[1,5-A]pyrimidine-3-carboxylate is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[1,5-A]pyrimidine core with various substituents such as ethyl, trimethyl, and phenyl groups
Preparation Methods
The synthesis of Ethyl 2,7,7-trimethyl-5-phenyl-4,7-dihydropyrazolo[1,5-A]pyrimidine-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 1,1-dimethyl-3,5-cyclohexanedione with 3,4-dimethylbenzaldehyde, ammonium acetate, and ethyl acetoacetate in ethanol under reflux conditions . This reaction yields the desired compound after several hours of heating and subsequent cooling to room temperature.
Chemical Reactions Analysis
Ethyl 2,7,7-trimethyl-5-phenyl-4,7-dihydropyrazolo[1,5-A]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or phenyl groups can be replaced by other substituents.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 2,7,7-trimethyl-5-phenyl-4,7-dihydropyrazolo[1,5-A]pyrimidine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in various biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of Ethyl 2,7,7-trimethyl-5-phenyl-4,7-dihydropyrazolo[1,5-A]pyrimidine-3-carboxylate involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anti-cancer effects .
Comparison with Similar Compounds
Ethyl 2,7,7-trimethyl-5-phenyl-4,7-dihydropyrazolo[1,5-A]pyrimidine-3-carboxylate can be compared with other pyrazolopyrimidine derivatives:
Ethyl 4-(3,4-dimethylphenyl)-2,7,7-trimethyl-5-phenyl-4,7-dihydropyrazolo[1,5-A]pyrimidine-3-carboxylate:
Indole Derivatives: While not structurally identical, indole derivatives share some similarities in their heterocyclic nature and are also studied for their biological activities.
Properties
Molecular Formula |
C18H21N3O2 |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
ethyl 2,7,7-trimethyl-5-phenyl-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C18H21N3O2/c1-5-23-17(22)15-12(2)20-21-16(15)19-14(11-18(21,3)4)13-9-7-6-8-10-13/h6-11,19H,5H2,1-4H3 |
InChI Key |
SYVLTDQFAHGZNA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2NC(=CC(N2N=C1C)(C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.